molecular formula C15H18ClN3OS B2828100 7-chloro-3-[(1-ethylpyrrolidin-2-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422526-65-6

7-chloro-3-[(1-ethylpyrrolidin-2-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one

Cat. No. B2828100
CAS RN: 422526-65-6
M. Wt: 323.84
InChI Key: NTWLEPIIPRMICB-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers such as CAS number or IUPAC name. It may also include information about the compound’s occurrence in nature or its synthesis .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that transform starting materials into the desired product. The analysis of a synthesis process would involve understanding these reactions, the conditions under which they occur, and their yield .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to determine molecular structure .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound can undergo. This can include reactions with other compounds or decomposition reactions. The conditions under which these reactions occur and the products they form would also be part of this analysis .


Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, and stability. These properties can give insights into how the compound behaves under different conditions .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis and structural analysis of quinazolinone derivatives have been a significant area of research. For instance, the synthesis of functionalized 2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one derivatives through intramolecular electrophilic cyclization showcases the chemical versatility of quinazolinone compounds. These derivatives were obtained via regioselective reactions, indicating the potential for developing various functionalized molecules for different scientific applications (Kut, Onysko, & Lendel, 2020).

Antimicrobial and Antifungal Activities

  • Quinazolinone derivatives have been synthesized and tested for their in vitro antibacterial and antifungal activities. For example, new derivatives incorporating sulfonamido-4-thiazolidinone showed promising antibacterial activity against various pathogens and pronounced antifungal activity against C. albicans, highlighting their potential as antimicrobial agents (Patel, Patel, & Patel, 2010).

Anticancer and Antitubercular Evaluation

  • Research on quinazolinone derivatives has extended to their anticancer and antitubercular properties. A study on the synthesis, optimization, and evaluation of anticancer activity of 2,3,7-trisubstituted quinazoline derivatives provided insights into their potential as antitumor agents. These compounds exhibited remarkable activity against specific cancer cell lines, underscoring their significance in cancer research (Noolvi & Patel, 2013).

Anti-inflammatory and Antiparkinsonian Agents

  • The development of quinazolinone derivatives as anti-inflammatory and antiparkinsonian agents has been an area of interest. Studies have shown that certain quinazolinone compounds exhibit significant anti-inflammatory activity, suggesting their potential in treating inflammatory conditions. Additionally, derivatives have been evaluated for their antiparkinsonian activity, with some compounds showing promising results (Kumar, Rajput, 2009); (Kumar, Kaur, & Kumar, 2012).

Diuretic Agents

  • The synthesis of quinazolin-4(3H)-one derivatives containing thiazole or 1,3,4-thiadiazole moieties has been explored to study their diuretic activity. These compounds, through their unique heterocyclic combination, have shown significant diuretic effects, highlighting their potential as diuretic agents (Maarouf, El-Bendary, & Goda, 2004).

Mechanism of Action

If the compound is biologically active, its mechanism of action would involve understanding how it interacts with biological systems. This could involve binding to specific proteins, disrupting cellular processes, or other biochemical interactions .

Safety and Hazards

The safety and hazards of a compound involve understanding its toxicity, flammability, and environmental impact. This information is crucial for handling and disposing of the compound safely .

Future Directions

Future directions could involve potential applications of the compound, such as its use in medicine, industry, or research. It could also involve further studies to better understand the compound’s properties or reactions .

properties

IUPAC Name

7-chloro-3-[(1-ethylpyrrolidin-2-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3OS/c1-2-18-7-3-4-11(18)9-19-14(20)12-6-5-10(16)8-13(12)17-15(19)21/h5-6,8,11H,2-4,7,9H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWLEPIIPRMICB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CN2C(=O)C3=C(C=C(C=C3)Cl)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-3-[(1-ethylpyrrolidin-2-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one

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